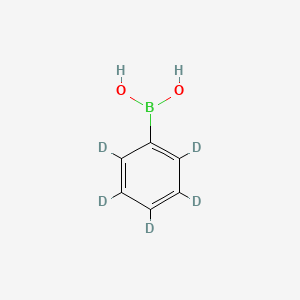

Phenyl-d5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXITXNWTGFUOAU-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584110 | |

| Record name | (~2~H_5_)Phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215527-70-1 | |

| Record name | (~2~H_5_)Phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-d5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl-d5-boronic Acid: A Technical Guide to its Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Phenyl-d5-boronic acid, the deuterated analogue of phenylboronic acid, has emerged as a versatile and indispensable tool in various scientific domains.[1] Its unique isotopic composition, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), provides a stable label that allows researchers to track, quantify, and elucidate complex chemical and biological processes with high precision. This guide offers an in-depth exploration of its core applications, supported by experimental frameworks and quantitative data.

Core Applications in Research and Development

The primary utility of this compound stems from the presence of deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it invaluable for mass spectrometry-based analyses and as a standard in NMR spectroscopy.[2]

In medicinal chemistry and pharmaceutical development, understanding a drug candidate's metabolic fate is critical for ensuring its safety and efficacy.[1] this compound serves two primary roles in this field:

-

Metabolic Pathway Elucidation: By incorporating a deuterated phenyl group into a drug candidate using this compound, scientists can accurately trace the molecule's journey through an organism.[1] The deuterium label allows for the unambiguous identification of metabolites from the background of endogenous compounds in complex biological matrices like plasma or urine. This helps in mapping biotransformation pathways and identifying potential reactive metabolites.[1]

-

Internal Standard for Quantitative Bioanalysis: The most critical application in later-stage drug development is its use as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.[3] A deuterated standard is considered the "gold standard" for quantitative analysis because it co-elutes with the non-labeled analyte and experiences similar matrix effects and ionization suppression, but is distinguishable by its higher mass.[3] This allows for highly accurate and precise quantification of the drug in preclinical and clinical samples.[3]

This compound is a key reagent for introducing isotopically labeled phenyl groups into molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] This capability is fundamental for:

-

Investigating Reaction Mechanisms: Researchers can use the deuterium label as a probe to understand complex reaction pathways and intermediates.[1] By analyzing the position and retention of deuterium in the final product, chemists can deduce the mechanics of bond formation and cleavage.

-

Synthesis of Labeled Standards: It is used to synthesize deuterated versions of Active Pharmaceutical Ingredients (APIs), metabolites, or other compounds of interest to serve as analytical standards.[5]

The application of this compound extends to the development of advanced materials.

-

Polymer and Dendrimer Synthesis: It is used to create labeled polymers and dendrimers.[1] The deuterium label facilitates precise investigations into the structure-property relationships and dynamic behavior of these materials under various conditions.[1]

-

OLED Applications: Deuterated Phenylboronic Acid is also utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), contributing to the development of high-performance electronic devices.[6]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₅B(OH)₂ | [1][2][5] |

| Molecular Weight | ~126.96 g/mol | [5][6][7] |

| CAS Number | 215527-70-1 | [1][2][5][6] |

| Synonyms | (Pentadeuterophenyl)boronic acid, Benzeneboronic acid-d5 | [2][5][6] |

| Purity (Typical) | ≥98% (CP), 98 atom % D | [7] |

| Melting Point | 217-220 °C | [7] |

| Appearance | Colorless or white crystalline solid | [2] |

Experimental Protocols: A Methodological Overview

While specific protocols vary by application, the following section outlines a generalized methodology for a key experiment involving this compound.

Objective: To accurately quantify a drug candidate (Analyte) in rat plasma following oral administration.

Rationale: A deuterated analogue of the Analyte, synthesized using this compound, will be used as an internal standard (IS). The IS corrects for variability during sample preparation and instrumental analysis, ensuring high precision and accuracy.[3]

Methodology:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh and dissolve the deuterated Analyte in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to create a working IS solution (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples (from dosed rats), calibration standards, and quality control (QC) samples.

-

To 50 µL of each plasma sample, add 10 µL of the IS working solution. Vortex briefly.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject 5 µL of the supernatant onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the Analyte and IS from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

Optimize and monitor at least one specific precursor → product ion transition for the Analyte (e.g., m/z 350 → 150) and the deuterated IS (e.g., m/z 355 → 155). The 5 Dalton mass shift corresponds to the five deuterium atoms.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the Analyte and the IS.

-

Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

-

Generate a calibration curve by plotting the PAR against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the Analyte in the unknown plasma samples and QCs by interpolating their PAR values from the calibration curve.

-

Visualized Workflows and Relationships

The following diagrams illustrate the key roles of this compound in research.

Caption: Workflow for isotopic labeling in mechanistic studies.

Caption: Application in drug metabolism and pharmacokinetic studies.

Caption: Dual roles in FBDD and subsequent quantitative analysis.

References

- 1. clearsynthdeutero.com [clearsynthdeutero.com]

- 2. Phenyl Boronic Acid-d5 | ZEOTOPE [zeotope.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenyl-Dâ -boronic acid (D, 98%)- Cambridge Isotope Laboratories, DLM-10858-1 [isotope.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound D 98atom , 98 CP 215527-70-1 [sigmaaldrich.com]

A Technical Guide to the Synthesis of Deuterated Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the primary synthetic pathways for producing deuterated phenylboronic acid, with a focus on phenyl-d5-boronic acid (C₆D₅B(OH)₂). Deuterated compounds are invaluable in various scientific fields, including organic synthesis, medicinal chemistry for studying drug metabolism, and materials science.[1] this compound, in particular, serves as a critical reagent in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce deuterium-labeled phenyl groups into target molecules.[1] This guide details common synthetic routes, provides specific experimental protocols derived from scientific literature, and presents quantitative data in a comparative format.

Core Synthesis Strategies

The synthesis of this compound predominantly starts from a deuterated aromatic precursor, typically bromobenzene-d5 (B116778). The key transformation involves the introduction of a boronic acid moiety onto the deuterated phenyl ring. Two principal strategies have been established:

-

Metal-Halogen Exchange followed by Borylation: This classic organometallic approach involves the reaction of bromobenzene-d5 with a strong base (like n-butyllithium) or a metal (like magnesium) to form a highly reactive phenyl-d5-metal intermediate. This intermediate is then quenched with a boron electrophile, such as a trialkyl borate (B1201080), followed by acidic workup to yield the desired product.

-

Palladium-Catalyzed Cross-Coupling: A more modern approach utilizes a palladium catalyst to couple bromobenzene-d5 directly with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in a Miyaura borylation reaction.

A preliminary step, if starting from benzene-d6, is the bromination of the deuterated aromatic ring to generate the necessary bromobenzene-d5 precursor.

Pathway 1: Synthesis via Organolithium Intermediate

This pathway is one of the most frequently cited methods for preparing phenylboronic acids.[2] It begins with a metal-halogen exchange between bromobenzene-d5 and an organolithium reagent, typically n-butyllithium, at low temperatures to form pentadeuteriophenyllithium. This highly nucleophilic species is then reacted with a trialkyl borate. Subsequent hydrolysis under acidic conditions yields this compound.

Experimental Protocol

-

Step 1: Formation of Pentadeuteriophenyllithium and Borylation

-

Dissolve 10 g (61.7 mmol) of bromobenzene-d5 in 300 mL of anhydrous tetrahydrofuran (B95107) (THF) in a dried reaction flask under an inert atmosphere.[3]

-

Cool the solution to -78°C.[3]

-

Slowly add 57.8 mL (92.6 mmol) of 1.6M n-butyllithium (n-BuLi) solution while maintaining the temperature at -78°C.[3]

-

Stir the resulting solution at -78°C for 1 hour.[3]

-

Slowly add 21 mL (123.4 mmol) of triethyl borate to the reaction mixture.[3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[3]

-

-

Step 2: Hydrolysis and Purification

-

Cool the reaction mixture to 0°C and add 1N hydrochloric acid (HCl) until the pH is acidic.[3]

-

Stir the mixture for one hour at room temperature.[3]

-

Extract the product with ethyl acetate (B1210297).[3]

-

Combine the organic layers and dry with anhydrous magnesium sulfate (B86663) (MgSO₄).[3]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purification via column chromatography can be performed if necessary to yield this compound as a pale yellow solid.[3][4]

-

Reaction Pathway Diagram

Caption: Synthesis of this compound via an organolithium intermediate.

Pathway 2: Synthesis via Palladium-Catalyzed Borylation

This method utilizes a palladium-catalyzed Miyaura borylation reaction. Bromobenzene-d5 is coupled with a diboron reagent, typically bis(pinacolato)diboron or the pinacol (B44631) boronic ester, in the presence of a palladium catalyst and a base. This forms a deuterated phenylboronate (B1261982) ester, which can then be deprotected if necessary, although often the pinacol ester itself is a stable and useful product.

Experimental Protocol

-

Step 1: Bromination of Benzene-d6 (If necessary)

-

Add concentrated sulfuric acid (6.5 mL) to a reaction flask and dilute with 24 mL of water, then cool to 0°C.[4]

-

Add deuterated benzene (B151609) (3 g, 0.035 mol) dropwise.[4]

-

Add sodium bromate (B103136) (5.92 g, 0.039 mol) in two portions at 0°C.[4]

-

Allow the reaction to proceed at room temperature for 18 hours.[4]

-

Quench with ice water, extract with n-hexane, wash the organic phase with saturated sodium bicarbonate and brine, dry with anhydrous sodium sulfate, and concentrate to obtain bromobenzene-d5.[4]

-

-

Step 2: Palladium-Catalyzed Borylation

-

In a dried reaction flask under a nitrogen atmosphere, combine bromobenzene-d5 (2.38 g, 14.68 mmol), pinacol boronic ester (5.5 g, 21 mmol), Pd(dppf)Cl₂ (1.04 g, 4.4 mmol), and potassium acetate (4.2 g, 43.5 mmol).[4]

-

Add 100 mL of anhydrous dioxane.[4]

-

Heat the mixture to 88°C with stirring for 6 hours.[4]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).[4]

-

Upon completion, dilute the mixture with ethyl acetate and concentrate to obtain an oily liquid.[4]

-

Purify the residue by column chromatography to yield the product.[4]

-

Reaction Pathway Diagram

Caption: Synthesis of this compound via Pd-catalyzed borylation.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis pathways, allowing for easy comparison.

| Parameter | Pathway 1: Organolithium Route (Report A[3]) | Pathway 1: Organolithium Route (Report B[4]) | Pathway 2: Pd-Catalyzed Borylation[4] |

| Starting Material | Bromobenzene-d5 | Deuterated bromobenzene | Bromobenzene-d5 |

| Key Reagents | n-Butyllithium, Triethyl borate | tert-Butyl lithium, Trimethyl borate | Pinacol boronic ester, Potassium acetate |

| Catalyst | None | None | Pd(dppf)Cl₂ |

| Solvent | Tetrahydrofuran (THF) | Not specified | Dioxane |

| Temperature | -78°C to Room Temp. | -78°C to Room Temp. | 88°C |

| Reaction Time | 4 hours | 5 hours + 16 hours standing | 6 hours |

| Reported Yield | 98% | 56.20% | 81.5% |

| Isotopic Purity | Not specified, typically >98% | Not specified, typically >98% | Not specified, typically >98% |

Note: Isotopic purity of the final product is highly dependent on the purity of the initial deuterated starting material.

Conclusion

The synthesis of deuterated phenylboronic acid can be reliably achieved through several well-documented pathways. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The organolithium route offers very high yields but requires cryogenic temperatures and careful handling of pyrophoric reagents.[3] The palladium-catalyzed borylation provides a robust alternative with good yields and may be more amenable to a wider range of functional groups if applied to more complex substrates.[4] Both methods are crucial for providing researchers in drug development and materials science with access to this important isotopically labeled building block.

References

In-Depth Technical Guide to the Physical Properties of Phenyl-d5-boronic acid (C6D5B(OH)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Phenyl-d5-boronic acid (C6D5B(OH)2), a deuterated analogue of phenylboronic acid. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, primarily for its role in Suzuki-Miyaura cross-coupling reactions and as a building block for complex molecules. The incorporation of deuterium (B1214612) offers a valuable tool for mechanistic studies, metabolic pathway elucidation, and enhancing the pharmacokinetic profiles of drug candidates.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and purification. A summary of these properties is presented in the tables below.

Table 1: General and Molar Properties

| Property | Value |

| Chemical Formula | C6D5B(OH)2 |

| Synonyms | (Pentadeuterophenyl)boronic acid |

| Molecular Weight | 126.96 g/mol [1][2] |

| Exact Mass | 127.085 g/mol [2] |

| Isotopic Purity | Typically ≥98 atom % D[1] |

| Assay | ≥98% (CP)[1] |

Table 2: Thermal and Physical State Properties

| Property | Value |

| Appearance | White to off-white solid, crystalline powder[3] |

| Melting Point | 217-220 °C (lit.)[1][4] |

| Boiling Point | 265.9 °C at 760 mmHg (for non-deuterated analog)[5][6] |

| Density | 1.18 g/cm³ (for non-deuterated analog)[6] |

| Vapor Pressure | 0.00446 mmHg at 25 °C[7] |

Table 3: Solubility and Acidity

| Property | Value |

| Solubility | Chloroform (Slightly), DMSO, Ethanol, Acetone. Poorly soluble in water, hexanes, and carbon tetrachloride.[4][8] |

| pKa | ~8.68 in water (for non-deuterated analog)[9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 4: Key Spectroscopic Information

| Technique | Key Features and Observations |

| ¹¹B NMR | The chemical shift is indicative of the sp² or sp³ hybridization state of the boron atom, which can be used to study binding events and determine the pKa.[10][11][12] |

| Mass Spectrometry | A mass shift of M+5 compared to the non-deuterated phenylboronic acid is a key indicator of successful deuteration.[1] LC-MS/MS methods can be used for sensitive quantification.[13][14][15] |

| FT-IR Spectroscopy | Characteristic peaks include O-H stretching, B-O stretching, and aromatic C-D stretching. Changes in the B-O stretching band can confirm the formation of boronate esters.[16][17][18] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized and may require optimization based on available equipment and sample purity.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, DMSO, ethanol, etc.) is added to each test tube.

-

Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. Solubility is categorized as soluble, partially soluble, or insoluble.

Spectroscopic Analysis: ¹¹B NMR

Objective: To confirm the boron environment and assess the purity of the sample.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrument Setup: The NMR spectrometer is tuned to the ¹¹B frequency.

-

Data Acquisition: The ¹¹B NMR spectrum is acquired using appropriate parameters (e.g., pulse width, acquisition time, and relaxation delay).

-

Data Analysis: The chemical shift of the boron signal is analyzed. For a boronic acid, a signal corresponding to a trigonal planar sp²-hybridized boron is expected.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of this compound.

Caption: Logical workflow for the physical characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its effective use in research and development. For further information, consulting the cited literature and safety data sheets is recommended.

References

- 1. 苯硼酸-d5 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H7BO2 | CID 16213772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl Boronic Acid-d5 | ZEOTOPE [zeotope.com]

- 4. This compound CAS#: 215527-70-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 215527-70-1 氘代苯硼酸 (~2~H_5_)phenylboronic acid - CAS数据库 [cheman.chemnet.com]

- 7. This compound | CAS#:215527-70-1 | Chemsrc [chemsrc.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 15. scirp.org [scirp.org]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Isotopic Labeling with Phenyl-d5-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles, experimental applications, and analytical considerations of utilizing Phenyl-d5-boronic acid for isotopic labeling. This versatile reagent serves as a powerful tool in various research domains, from elucidating reaction mechanisms and metabolic pathways to enhancing the accuracy of quantitative proteomics and advancing drug discovery.

Core Principles of Isotopic Labeling with this compound

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's fate in a chemical reaction or biological system. This compound is an isotopically labeled compound where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612) (D), a stable isotope of hydrogen.

The key advantages of using deuterium-labeled compounds like this compound include:

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a change in the rate of a chemical reaction when a C-H bond cleavage is involved in the rate-determining step.[1] This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. A primary KIE (kH/kD) is typically observed in the range of 2-7 for the cleavage of a C-H/C-D bond.

-

Metabolic Stability: The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, such as those mediated by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile for drug candidates.

-

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative mass spectrometry (MS) assays.[2] Since they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies, effectively correcting for matrix effects and variations in sample processing. Their mass difference allows for their distinct detection by the mass spectrometer.

-

Tracing Metabolic Pathways: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of the phenylboronic acid moiety within a biological system.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the properties and applications of this compound and related compounds.

| Property | Value | Reference(s) |

| Chemical Formula | C₆D₅B(OH)₂ | |

| Molecular Weight | 126.96 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Physical Appearance | White to off-white powder | [3] |

| Solubility | Soluble in most polar organic solvents |

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key physical and chemical characteristics of this compound.

| Parameter | Analyte | LLOQ (pg/mL) | Linearity (R²) | Recovery (%) | Reference(s) |

| LC-MS/MS Quantification | Phenylboronic acid | 2 | >0.99 | 80-120 | [4][5] |

| 4-Methylphenylboronic acid | 5 | >0.99 | 80-120 | [4][5] | |

| Glycoprotein (B1211001) Enrichment | Transferrin (Trf) | N/A | N/A | High | [6] |

| Immunoglobulin G (IgG) | N/A | N/A | High | [6] | |

| Arginine Labeling | Model Peptides | low fmol range | N/A | High | [7] |

Table 2: Performance Metrics in Analytical Applications. This table highlights the sensitivity, linearity, and recovery of methods utilizing phenylboronic acids for quantification, enrichment, and labeling.

| Reaction / Process | System | KIE (kH/kD) Value | Reference(s) |

| Suzuki-Miyaura Reaction | Aryl bromide and phenylboronic acid | 1.020 | [8] |

| Metabolic C-H bond cleavage | General (Theoretical) | 2-7 |

Table 3: Kinetic Isotope Effect (KIE) Data. This table presents an experimentally determined KIE for a Suzuki-Miyaura reaction and the generally expected range for metabolic reactions involving C-H/C-D bond cleavage.

Experimental Protocols

Protocol for Arginine-Specific Peptide Labeling

This protocol describes the modification of arginine residues in peptides using a phenylboronic acid-based reagent for subsequent mass spectrometry analysis.[7]

Materials:

-

Peptide sample containing arginine residues

-

Phenylboronic acid

-

Borate (B1201080) buffer (pH 8-9)

-

Reaction vials

-

Thermomixer or water bath

-

Reagents for quenching the reaction (e.g., hydroxylamine)

-

C18 desalting spin columns

-

Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation: Dissolve the peptide sample in borate buffer to a final concentration of approximately 1 mg/mL.

-

Reagent Preparation: Prepare a fresh solution of 2,3-butanedione and phenylboronic acid in the borate buffer.

-

Labeling Reaction: Add the reagent solution to the peptide solution. A typical molar excess of the labeling reagents to the estimated amount of arginine is used.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

-

Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine, to consume the excess 2,3-butanedione.

-

Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's protocol.

-

Mass Spectrometry Analysis: Analyze the desalted and labeled peptide sample by MALDI-TOF or LC-MS/MS. The labeled arginine residues will exhibit a characteristic mass shift.

Protocol for Glycoprotein Enrichment

This protocol outlines the enrichment of glycoproteins from a complex biological sample using phenylboronic acid-functionalized beads.

Materials:

-

Phenylboronic acid-functionalized agarose (B213101) or magnetic beads

-

Biological sample (e.g., cell lysate, serum)

-

Binding/Wash Buffer (e.g., phosphate (B84403) buffer, pH 8.0)

-

Elution Buffer (e.g., sorbitol solution or acidic buffer like 100 mM ammonium (B1175870) acetate, pH 3)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Bead Equilibration: Wash the phenylboronic acid beads three times with the binding/wash buffer.

-

Sample Incubation: Add the biological sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Add the elution buffer to the beads to release the bound glycoproteins. Incubate for 10-15 minutes at room temperature with occasional vortexing.

-

Sample Collection: Pellet the beads and carefully collect the supernatant containing the enriched glycoproteins.

-

Downstream Analysis: The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Using this compound as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of a target analyte using this compound as an internal standard.[4][9]

Materials:

-

Target analyte

-

This compound (internal standard, IS)

-

Methanol or other suitable organic solvent

-

Water (LC-MS grade)

-

Calibration standards of the target analyte

-

Quality control (QC) samples

-

LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard and IS Spiking Solution Preparation: Prepare a working standard solution of the analyte and an internal standard spiking solution (e.g., 1 µg/mL of this compound) by diluting the stock solutions.

-

Calibration Curve and QC Sample Preparation:

-

Prepare a series of calibration standards by serially diluting the working standard solution.

-

Spike each calibration standard and QC sample with a fixed amount of the internal standard spiking solution.

-

-

Sample Preparation: Prepare the unknown samples and spike them with the same fixed amount of the internal standard spiking solution.

-

LC-MS/MS Analysis:

-

Set up an appropriate LC gradient and MS/MS method (in Multiple Reaction Monitoring - MRM mode) for the detection of both the analyte and the internal standard.

-

Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

Caption: Workflow for arginine-specific peptide labeling.

Caption: Workflow for glycoprotein enrichment.

Caption: Workflow for an ADME study using a deuterated compound.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 3. pnas.org [pnas.org]

- 4. sciex.com [sciex.com]

- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Use of the arginine-specific butanedione/phenylboronic acid tag for analysis of peptides and protein digests using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Phenyl-d5-boronic Acid: A Comprehensive Technical Guide to Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for Phenyl-d5-boronic acid. It is intended for laboratory personnel and professionals in drug development who utilize this compound in their research. This guide consolidates data from various safety data sheets and scientific literature to ensure a comprehensive understanding of its properties and safe usage.

Chemical Identification and Physical Properties

This compound, a deuterated analog of phenylboronic acid, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and as a standard in NMR spectroscopy.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2,3,4,5,6-pentadeuteriophenyl)boronic acid | [2] |

| Synonyms | This compound, (Pentadeuterophenyl)boronic acid | |

| CAS Number | 215527-70-1 | [2] |

| Molecular Formula | C₆D₅B(OH)₂ | |

| Molecular Weight | 126.96 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 217-220 °C (literature) | |

| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride. Soluble in water (10 g/L at 20 °C for the non-deuterated analog). | [3] |

| Hygroscopicity | Hygroscopic | [4][5] |

Safety and Hazard Information

This compound is classified as harmful if swallowed. Below is a summary of its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Source: Aggregated GHS information from multiple suppliers.[2][6]

Precautionary Statements

To ensure safe handling, the following precautionary measures should be strictly followed:

-

P264: Wash hands and any exposed skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P330: Rinse mouth.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

While specific toxicological studies on this compound are limited, data for the non-deuterated analog, Phenylboronic acid, provides a valuable reference. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a reduction in toxicity due to the kinetic isotope effect, which can slow down metabolic processes that might lead to toxic metabolites.[7][8][9][10]

| Test | Species | Route | Value | Compound |

| LD50 | Rat | Oral | 740 mg/kg | Phenylboronic acid |

Source: Safety Data Sheets for Phenylboronic acid.[3][11][12]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Storage Conditions

-

Temperature: Store in a cool, dry place.

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Spill:

-

Evacuate non-essential personnel from the area.[13]

-

Wear appropriate personal protective equipment (PPE), including respiratory protection if dust is generated.

-

For minor spills, use an absorbent material like vermiculite (B1170534) or sand to dike the spill.[14][15]

-

Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[13]

-

For acid or base spills, neutralization with sodium bicarbonate (for acids) or citric acid (for bases) can be performed before absorption.[13][14]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Fire:

-

Use a fire extinguisher suitable for chemical fires, such as a dry chemical, carbon dioxide, or foam extinguisher.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

-

Exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

Experimental Protocols and Applications

This compound is a versatile reagent with applications in various fields of chemical research.

Suzuki-Miyaura Cross-Coupling Reaction

This is one of the most common applications of phenylboronic acids. The following is a general protocol that can be adapted for this compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow Diagram:

Application in Organic Light-Emitting Diodes (OLEDs)

Deuterated organic materials, including boronic acid derivatives, are used in OLEDs to enhance device lifetime and efficiency. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to increased stability of the organic molecules in the device. This compound can be used as a building block to synthesize host or emitter materials for OLEDs. The fabrication of small-molecule OLEDs typically involves a multi-step process of depositing thin layers of organic materials onto a substrate under high vacuum, a technique known as thermal evaporation.

General Protocol for Small-Molecule OLED Fabrication via Thermal Evaporation:

-

Substrate Cleaning: The substrate, typically indium tin oxide (ITO) coated glass, is rigorously cleaned using a sequence of solvents and sonication to remove any organic and particulate contamination.

-

Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially in a high-vacuum chamber (typically <10⁻⁶ Torr). The materials for each layer are placed in crucibles and heated until they sublime. The vapor then condenses on the cooled substrate. The thickness of each layer is precisely controlled using a quartz crystal microbalance. This compound would be a precursor to the material used in one of these layers, most likely the emissive or host material.

-

Cathode Deposition: A low work function metal or a combination of a thin layer of a reactive metal (like LiF) and a thicker layer of a stable metal (like aluminum) is deposited as the cathode through a shadow mask to define the pixel area.

-

Encapsulation: The device is encapsulated to protect the organic layers and the reactive cathode from degradation by oxygen and moisture.

Use as an Internal Standard in Quantitative NMR (qNMR)

Due to its high isotopic purity and the presence of a distinct signal in the ¹H NMR spectrum (from the non-deuterated portion, if any, or used in ¹¹B NMR), this compound can be used as an internal standard for quantitative NMR (qNMR) analysis.

General Protocol for qNMR using an Internal Standard:

-

Sample Preparation:

-

Accurately weigh a known amount of the internal standard (this compound) and the analyte into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using quantitative parameters. This includes:

-

A long relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Conclusion

This compound is a valuable chemical for advanced research applications. Its safe and effective use hinges on a thorough understanding of its hazards, proper handling and storage procedures, and appropriate experimental protocols. This guide provides a comprehensive overview to assist researchers in utilizing this compound responsibly and effectively. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. This compound | C6H7BO2 | CID 16213772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

- 12. Chemical Spill Respons... | A-State Knowledge Base [kb.astate.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. acs.org [acs.org]

- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

A Technical Guide to Phenyl-d5-boronic Acid: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl-d5-boronic acid, a deuterated analogue of phenylboronic acid. This document details its commercial availability, typical purity specifications, and the experimental protocols for its synthesis and analysis. Furthermore, it explores its application in targeting biological systems, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Commercial Availability and Purity

This compound (CAS No. 215527-70-1) is readily available from a variety of chemical suppliers. It is typically supplied as a white to off-white solid. The purity of commercially available this compound is generally high, with suppliers providing detailed certificates of analysis. Key purity metrics include chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and isotopic purity (atom % D), which is a critical parameter for its applications in isotopic labeling studies.

Below is a summary of representative commercial suppliers and their stated purity specifications.

| Supplier | Chemical Purity | Isotopic Purity (atom % D) | Analytical Method(s) |

| Clearsynth | 99.92%[1][2] | Not specified | HPLC[1][2] |

| Sigma-Aldrich | 98% (CP)[3][4] | 98 atom % D[3][4] | Not specified |

| ZEOtope | High Purity | 98% D | Not specified |

| Cambridge Isotope Laboratories | 98%[5] | 98%[5][6] | Not specified |

| Eurisotop | 98%[7] | 98%[7] | Not specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a deuterated phenyl Grignard or organolithium reagent with a borate (B1201080) ester, followed by acidic workup. The following is a representative protocol based on literature procedures.[8]

Materials:

-

Bromobenzene-d5

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triethyl borate

-

10% Sulfuric acid (H₂SO₄)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

Procedure:

-

A dry, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.

-

A solution of Bromobenzene-d5 in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (Phenyl-d5-magnesium bromide).

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

A solution of triethyl borate in anhydrous THF is added dropwise to the Grignard reagent. The reaction is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of 10% sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture like ethyl acetate/hexane, to yield this compound as a crystalline solid.

Purity Analysis

The purity of this compound is assessed using a combination of chromatographic and spectroscopic techniques.

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of this compound.

-

Column: A reverse-phase column, such as a C18 or a specialized column for boronic acids like the Newcrom R1, is typically used.[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid, is employed.[9]

-

Detection: UV detection is commonly used, as the phenyl group is chromophoric.

-

Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure and assessing the isotopic purity of this compound.

-

¹H NMR: The absence or significant reduction of signals in the aromatic region confirms the high level of deuteration.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[3][10][11] The chemical shift of the boron atom provides information about its chemical environment and can be used to distinguish the boronic acid from potential byproducts like boroxines (anhydrides).[3][10][11]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity analysis, often after derivatization to increase volatility.

-

Derivatization: this compound can be derivatized, for example, with a diol to form a more volatile boronate ester.

-

Analysis: The derivatized compound is then analyzed by GC-MS to assess its purity and confirm its molecular weight. It is important to note that without derivatization, direct GC analysis can be challenging due to the potential for dehydration to form the corresponding boroxine.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Quality Control Analysis Workflow

This diagram outlines the typical analytical workflow for the quality control of synthesized this compound.

Caption: Quality Control Workflow for this compound.

Phenylboronic Acid in Cellular Targeting

Phenylboronic acid and its derivatives have gained significant attention for their ability to selectively bind to cis-diols. This property is particularly relevant in a biological context, as many cell surface glycoproteins, which can be overexpressed in cancer cells, are rich in sialic acids that contain cis-diol moieties. This interaction can be exploited for targeted drug delivery or diagnostic applications.

The diagram below illustrates the principle of a Phenylboronic acid-functionalized nanoparticle targeting a cancer cell.

Caption: Phenylboronic Acid (PBA) Mediated Cellular Targeting.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Isotopic Labeling: As a deuterated compound, it is used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolic studies of phenylboronic acid-containing drugs.

-

Organic Synthesis: It serves as a building block in Suzuki-Miyaura cross-coupling reactions to introduce a deuterated phenyl group into complex molecules, aiding in reaction mechanism elucidation.[1][12]

-

Medicinal Chemistry: The phenylboronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, notably proteasome inhibitors for cancer therapy. The deuterated version can be used in drug discovery to study metabolic pathways and kinetic isotope effects.

-

Bioconjugation and Sensors: The ability of the boronic acid group to reversibly bind to diols is utilized in the development of sensors for carbohydrates and for the targeted delivery of therapeutics to cells overexpressing specific glycoproteins.[13]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 6. Phenyl-Dâ -boronic acid (D, 98%)- Cambridge Isotope Laboratories, DLM-10858-1 [isotope.com]

- 7. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Phenyl-d5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Phenyl-d5-boronic acid, a deuterated analog of phenylboronic acid, serves as a valuable tool for introducing isotopically labeled phenyl groups into molecules. This labeling is instrumental in various stages of drug discovery and development, including mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis.[3][4]

These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a guide for researchers in synthetic and medicinal chemistry.

Applications in Research and Development

The introduction of a pentadeuterated phenyl group via Suzuki-Miyaura coupling offers several advantages:

-

Mechanistic Studies: Deuterium (B1214612) labeling allows for the elucidation of reaction mechanisms by tracking the fate of the labeled fragment.[5]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Incorporating deuterium at specific sites can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties (the "deuterium effect").[3][4] This modification can block or slow down metabolic pathways, leading to increased drug exposure and potentially reduced formation of toxic metabolites.

-

Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte but distinct mass, allowing for accurate quantification in complex biological matrices.

-

Materials Science: The use of deuterated building blocks in the synthesis of organic electronic materials, such as OLEDs, can lead to enhanced device performance and longevity.[6]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a typical starting point for the coupling of this compound with various aryl bromides.

Materials:

-

This compound (Isotopic Purity: ≥98 atom % D)

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add 1,4-dioxane (5 mL) and degassed water (1 mL).

-

The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired deuterated biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

This compound (Isotopic Purity: ≥98 atom % D)

-

Aryl chloride or bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Add DMF (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After cooling, the reaction mixture is filtered through a pad of Celite® and the filtrate is collected.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with water to remove inorganic salts.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from representative literature procedures.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | >98 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 120 (MW) | 0.5 | 80-90 | >98 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 | >98 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl Alcohol | 110 | 18 | 70-80 | >98 |

Yields are for isolated, purified products. Isotopic purity of the product is expected to be high, reflecting the purity of the starting this compound, as the deuterium atoms are on a stable aromatic ring.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. clearsynthdeutero.com [clearsynthdeutero.com]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenyl-Dâ -boronic acid (D, 98%)- Cambridge Isotope Laboratories, DLM-10858-1 [isotope.com]

Standard protocol for isotopic labeling with Phenyl-d5-boronic acid

Application Notes: Isotopic Labeling with Phenyl-d5-boronic acid

Introduction

This compound (C₆D₅B(OH)₂) is a deuterated analog of phenylboronic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling provides a stable, heavy-isotope signature that is invaluable for a range of applications in chemical and biomedical research. The mass shift of +5 Da allows for clear differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry. Its primary utility lies in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in drug metabolism studies where it serves as a tracer to elucidate metabolic pathways.[1][2] Furthermore, the boronic acid moiety's ability to form reversible covalent bonds with diols makes it a powerful tool for the enrichment and analysis of glycoproteins and other polyhydroxy compounds.[3][4][5]

These application notes provide standard protocols for researchers, scientists, and drug development professionals on the use of this compound for isotopic labeling, enrichment, and subsequent analysis.

Key Applications

-

Drug Metabolism and Pharmacokinetics (DMPK): Incorporating this compound into drug candidates allows for precise tracking of the molecule and its metabolites in biological systems, aiding in the optimization of drug safety and efficacy.[1][6]

-

Organic Synthesis: It is a crucial reagent for introducing a deuterated phenyl group into target molecules via cross-coupling reactions, enabling detailed investigation of reaction mechanisms.[1][2][7]

-

Proteomics and Glycomics: Used for the specific labeling and enrichment of glycopeptides and glycoproteins from complex biological samples for mass spectrometry-based analysis.[5][8]

-

Materials Science: Facilitates the synthesis of isotopically labeled polymers, allowing for a deeper understanding of their structural and dynamic properties.[1]

Physicochemical and Analytical Data

Quantitative data and key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆D₅B(OH)₂ | [9] |

| Molecular Weight | 126.96 g/mol | [9] |

| CAS Number | 215527-70-1 | [1][7][9] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Physical Appearance | Colorless or white crystalline solid | [7] |

| Melting Point | 217-220 °C | |

| Primary Application | Isotopic labeling for Suzuki coupling, DMPK studies, proteomics | [1][2][9] |

Experimental Protocols

Protocol 1: Isotopic Labeling via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing the Phenyl-d5 moiety onto an aryl halide (Ar-X) or triflate (Ar-OTf) substrate.

1.1. Materials and Reagents

-

This compound

-

Aryl halide or triflate substrate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Deuterated solvents for NMR analysis (if required)

-

LC-MS grade solvents for analysis

1.2. Experimental Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

1.3. Procedure

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Phenyl-d5-labeled compound.

-

Confirm the structure and isotopic incorporation using NMR and high-resolution mass spectrometry.

Protocol 2: Enrichment of Glycopeptides for Mass Spectrometry

This protocol outlines the enrichment of cis-diol-containing molecules, such as glycopeptides, from a complex protein digest using boronic acid affinity chromatography.[8]

2.1. Materials and Reagents

-

Protein digest sample (e.g., tryptic digest of a cell lysate)

-

Boronic acid-functionalized beads or matrix (commercial or prepared by coupling this compound to an activated support)

-

Binding/Wash Buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.5)

-

Elution Buffer (e.g., 1% formic acid or 50 mM HCl)

-

Microcentrifuge tubes or spin columns

-

Sample cleanup tools (e.g., C18 desalting spin columns)

-

LC-MS grade solvents for analysis

2.2. Experimental Workflow

Caption: Workflow for glycopeptide enrichment.

2.3. Procedure

-

Equilibrate the required amount of boronic acid-functionalized beads by washing them three times with the Binding/Wash Buffer.

-

Resuspend the equilibrated beads in Binding/Wash Buffer.

-

Add the protein digest sample to the bead slurry.

-

Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation to allow for the binding of glycopeptides.

-

Centrifuge the sample to pellet the beads and carefully remove the supernatant, which contains non-glycopeptides.

-

Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound peptides.

-

Elute the bound glycopeptides by adding the acidic Elution Buffer and incubating for 10-15 minutes.

-

Pellet the beads by centrifugation and collect the supernatant containing the enriched glycopeptides.

-

Desalt and concentrate the eluted glycopeptides using a C18 desalting column according to the manufacturer's protocol.

-

The enriched sample is now ready for LC-MS/MS analysis.

Protocol 3: Analytical Characterization by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound-labeled compounds. Boronic acids can be challenging for mass spectrometry, and this method is optimized for high sensitivity.[10]

3.1. Sample Preparation

-

Accurately weigh and dissolve the labeled compound and any unlabeled standard in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.[3]

-

Perform serial dilutions with a mixture of methanol/water (50:50 v/v) or mobile phase A to prepare a calibration curve.[3]

-

Note: Solutions of boronic acids can be unstable; it is recommended to prepare them fresh.[11]

3.2. Recommended LC-MS/MS Parameters The following parameters are a starting point and should be optimized for the specific analyte and instrument. This method utilizes electrospray ionization in negative mode, which often provides high sensitivity for boronic acids.[10][12]

| Parameter | Recommended Setting | Reference(s) |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, <2 µm particle size) | [10] |

| Mobile Phase A | 0.1% Formic Acid in Water | [10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [10] |

| Flow Rate | 0.2 - 0.4 mL/min | [10] |

| Gradient | Linear gradient, e.g., 5% to 95% B over 5-7 minutes, followed by hold and re-equilibration | |

| Column Temperature | 40 °C | [10][12] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [10][12] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |

| Capillary Voltage | ~3.0 kV | |

| Source/Desolvation Temp | ~150 °C / ~350 °C | [10] |

3.3. Data Analysis

-

Monitor for the deprotonated molecular ion [M-H]⁻ of the labeled compound.

-

Optimize collision energy to identify characteristic product ions for MRM transitions.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the labeled compound in unknown samples using the calibration curve. The method should demonstrate good linearity (R² > 0.99).[3]

References

- 1. clearsynthdeutero.com [clearsynthdeutero.com]

- 2. clearsynth.com [clearsynth.com]

- 3. sciex.com [sciex.com]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Phenyl Boronic Acid-d5 | ZEOTOPE [zeotope.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenyl-Dâ -boronic acid (D, 98%)- Cambridge Isotope Laboratories, DLM-10858-1 [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. scirp.org [scirp.org]

Application Notes and Protocols for Mechanistic Studies of Cross-Coupling Reactions Using Phenyl-d5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-d5-boronic acid is a critical tool for elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. By replacing the hydrogen atoms on the phenyl ring with deuterium (B1214612), researchers can probe the kinetic isotope effect (KIE) of the reaction.[1][2] The KIE, which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes, provides invaluable insights into the rate-determining step and the nature of transition states in the catalytic cycle.[2] These mechanistic studies are fundamental for optimizing reaction conditions, designing more efficient catalysts, and expanding the scope of cross-coupling methodologies in academic research and pharmaceutical drug development.

The three primary steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[3] Isotopic labeling of the phenylboronic acid allows for the investigation of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A significant KIE (kH/kD > 1) suggests that the C-B bond cleavage is involved in the rate-determining step of the reaction.

Applications in Mechanistic Studies

The primary application of this compound is in the determination of deuterium kinetic isotope effects to:

-

Identify the Rate-Determining Step: By comparing the reaction rates of deuterated and non-deuterated phenylboronic acid, one can determine if the transmetalation step is rate-limiting.[4][5]

-

Elucidate Transition State Structures: The magnitude of the KIE can provide information about the geometry and bonding in the transition state of the transmetalation step.[6]

-

Distinguish Between Mechanistic Pathways: In complex catalytic systems, KIE studies can help differentiate between proposed mechanistic pathways.

-

Optimize Reaction Conditions: Understanding the rate-determining step allows for the targeted optimization of reaction parameters such as ligand, base, and solvent to enhance catalytic efficiency.

Data Presentation: Kinetic Isotope Effects in Suzuki-Miyaura Coupling